molecular formula C20H23N3O4S B2961649 N1-phenyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896275-55-1

N1-phenyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2961649
CAS No.: 896275-55-1
M. Wt: 401.48
InChI Key: PMYXWFCGZUEJCL-UHFFFAOYSA-N
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Description

N1-phenyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a high-purity chemical compound designed for pharmaceutical and life sciences research. This oxalamide derivative features a phenyl group and a tosyl-protected pyrrolidine moiety, a structural pattern seen in other compounds used as key intermediates in medicinal chemistry . The presence of the tosyl (p-toluenesulfonyl) group on the pyrrolidine nitrogen is a common protecting strategy in organic synthesis, aiding in the controlled assembly of complex molecules . As a specialized building block, this compound is primarily valued for its potential in developing novel pharmacologically active agents. Researchers may explore its application in constructing compound libraries for high-throughput screening or as a precursor in synthesizing more complex molecules targeting various biological pathways. The structural framework suggests potential for interaction with biological systems, though its specific mechanism of action and research applications require empirical determination by the researcher. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-15-9-11-18(12-10-15)28(26,27)23-13-5-8-17(23)14-21-19(24)20(25)22-16-6-3-2-4-7-16/h2-4,6-7,9-12,17H,5,8,13-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYXWFCGZUEJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-phenyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The tosyl group is introduced through a tosylation reaction, and the phenyl group is added through a subsequent reaction with phenyl isocyanate. The final step involves the formation of the oxalamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process would also involve purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: N1-phenyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where the tosyl group or phenyl group is replaced by other functional groups.

Scientific Research Applications

Chemistry: In chemistry, N1-phenyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its structural versatility makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific biological targets, making it useful in drug discovery and development.

Medicine: this compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases.

Industry: In industry, this compound is used in the synthesis of materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N1-phenyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide exerts its effects involves binding to specific molecular targets. The phenyl group and the tosyl group play key roles in this interaction, allowing the compound to modulate biological pathways and processes.

Molecular Targets and Pathways: The compound interacts with enzymes and receptors, affecting signaling pathways and cellular functions. Its precise mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Structural Analogs

The target compound belongs to a family of N1,N2-disubstituted oxalamides. Key structural analogs include:

Compound Name N1 Substituent N2 Substituent CAS Number Key Applications/Properties References
N1-phenyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide Phenyl (1-Tosylpyrrolidin-2-yl)methyl 896275-02-8* Potential pharmaceutical applications†
N1-cycloheptyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide Cycloheptyl (1-Tosylpyrrolidin-2-yl)methyl 896275-02-8 Not reported
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl 745047-53-4 Umami flavor enhancer (Savorymyx® UM33)
N1-(L-alanine methyl ester)-N’-((2-pyridin-2-yl)methyl)oxalamide L-Alanine methyl ester (2-Pyridin-2-yl)methyl N/A Copper(II) coordination complexes

*Inferred from ; †Hypothesized based on structural similarity to antiviral oxalamides ().

Physicochemical Properties

  • Hydrogen Bonding : Oxalamides exhibit strong N–H···O hydrogen bonds, critical for thermal stability and crystallinity. The planar trans zig-zag conformation observed in analogs () likely applies to the target compound, but the tosyl group may disrupt packing efficiency.
  • Thermal Stability : Heating oxalamides above 260°C causes degradation (). The target compound’s tosyl group (electron-withdrawing) may lower thermal stability compared to alkyl-substituted analogs.

Biological Activity

N1-phenyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a compound with the potential for various biological activities. Its unique structure, featuring an oxalamide linkage and a tosylpyrrolidine moiety, suggests it may interact with multiple biological targets.

Chemical Formula

  • Molecular Formula : C₁₄H₁₈N₂O₃S
  • Molecular Weight : 298.37 g/mol

Structural Features

The compound contains a phenyl group and a tosylpyrrolidine, which are significant for its biological interactions. The oxalamide linkage may enhance its solubility and bioavailability.

Research indicates that compounds similar to this compound can exhibit activity through various mechanisms:

  • Inhibition of Enzymatic Activity : Oxalamides are known to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Modulation of Receptor Activity : The presence of the tosylpyrrolidine moiety may allow interaction with specific receptors, influencing cellular signaling pathways.

Pharmacological Profiles

Studies have shown that related oxalamide compounds can exhibit:

  • Antimicrobial Activity : Some oxalamides have been reported to possess antibacterial properties.
  • Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Activity : A study on similar oxalamides revealed significant inhibition of bacterial growth, suggesting a potential application in treating infections .
  • Cytotoxicity Against Cancer Cells : Research indicated that oxalamide derivatives could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
  • Enzyme Inhibition : Investigations into the enzymatic inhibition properties of related compounds showed promising results in modulating metabolic pathways critical for disease progression .

Data Table of Biological Activities

Biological ActivityCompoundReference
AntimicrobialThis compound
CytotoxicityRelated Oxalamide Derivatives
Enzyme InhibitionSimilar Oxalamides

Q & A

Q. How can computational tools predict the compound’s solubility and permeability early in development?

  • Methodology :
  • QSAR models : Tools like Schrödinger’s QikProp to estimate logP (target <3), aqueous solubility (>50 µM), and Caco-2 permeability .
  • Molecular dynamics (MD) : Simulate compound behavior in lipid bilayers to assess passive diffusion .
  • Experimental validation : Compare predictions with shake-flask solubility tests (pH 7.4 PBS) and PAMPA assays .

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